Bardoxolone methyl

Catalog No.
S520450
CAS No.
218600-53-4
M.F
C32H43NO4
M. Wt
505.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bardoxolone methyl

CAS Number

218600-53-4

Product Name

Bardoxolone methyl

IUPAC Name

methyl (4aS,6aR,6bS,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate

Molecular Formula

C32H43NO4

Molecular Weight

505.7 g/mol

InChI

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20?,22?,24?,29-,30+,31+,32-/m0/s1

InChI Key

WPTTVJLTNAWYAO-UFHYVYMVSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester, bardoxolone methyl, CDDO methyl ester, CDDO-Me, methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(CC3C1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC

Description

The exact mass of the compound Bardoxolone methyl is 505.31921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713200. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

  • Activation of Nrf2: This protein regulates the expression of antioxidant and anti-inflammatory genes, potentially protecting kidney cells from damage [].
  • Inhibition of NF-κB: This protein is involved in inflammatory processes. By inhibiting NF-κB, bardoxolone methyl might reduce inflammation within the kidneys [].
  • Improved mitochondrial function: Mitochondria are the cell's powerhouses. Bardoxolone methyl might improve their function, leading to better cellular health in the kidneys.

Clinical Trials

Bardoxolone methyl has been studied in several clinical trials for different types of CKD. Here are some key points:

  • Alport Syndrome: The CARDINAL trial investigated bardoxolone methyl in Alport syndrome, a genetic kidney disease. The study showed some promise in preserving kidney function, but safety concerns were raised due to potential side effects [].
  • Other CKDs: Studies have also explored bardoxolone methyl in other CKDs, including chronic kidney disease associated with type 2 diabetes. However, the US Food and Drug Administration (FDA) did not approve the drug for any CKD indication due to safety concerns.

Bardoxolone methyl is an experimental semi-synthetic triterpenoid derived from the natural product oleanolic acid. It is recognized for its potential therapeutic applications, particularly in the field of chronic kidney disease and cancer treatment. The compound functions primarily as an activator of the nuclear factor erythroid 2-related factor 2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Bardoxolone methyl has also been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, further contributing to its anti-inflammatory properties .

Bardoxolone methyl's mechanism of action is centered on its influence on cellular signaling pathways. Studies suggest it activates the Nrf2 pathway, which promotes the production of antioxidant and detoxification enzymes, and inhibits the NF-κB pathway, which is involved in inflammation [, ]. This dual effect may help protect kidney cells from damage in CKD.

Due to its functional groups, particularly the α-cyanoenone moiety, which is vital for its biological activity. This compound can form covalent bonds with thiols in proteins, enabling it to act as a ligand for the KEAP1 protein, thereby facilitating the activation of the Nrf2 pathway. The reactivity of bardoxolone methyl with cysteine residues allows it to modulate protein degradation processes and influence cellular signaling pathways .

The primary biological activity of bardoxolone methyl is its role as a potent activator of the Nrf2 pathway, which enhances the expression of antioxidant enzymes and protects cells from oxidative damage. Preclinical studies have demonstrated that bardoxolone methyl can significantly increase estimated glomerular filtration rate in patients with chronic kidney disease, indicating improved renal function . Additionally, it has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines through its action on the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

The synthesis of bardoxolone methyl typically involves several steps starting from oleanolic acid. Key steps include:

  • Modification of Oleanolic Acid: The conversion of oleanolic acid into its corresponding methyl ester form.
  • Formation of α-Cyanoenone Moiety: This involves specific chemical transformations that introduce the α-cyanoenone structure critical for its biological activity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

Bardoxolone methyl has been primarily investigated for its applications in:

  • Chronic Kidney Disease: Clinical trials have evaluated its efficacy in improving renal function and reducing proteinuria in patients with chronic kidney disease and type 2 diabetes .
  • Cancer Treatment: Due to its ability to induce apoptosis in cancer cells while protecting normal cells from oxidative stress, bardoxolone methyl is being explored as a potential anticancer agent .
  • Anti-inflammatory Therapy: Its role in modulating inflammatory responses makes it a candidate for treating various inflammatory disorders .

Interaction studies have shown that bardoxolone methyl can influence various cellular pathways by interacting with proteins involved in oxidative stress responses. Notably, it has been demonstrated to engage covalently with KEAP1, leading to the stabilization and activation of Nrf2. This interaction not only enhances antioxidant responses but also impacts other signaling pathways related to cell survival and inflammation . Additionally, studies have indicated potential drug-drug interactions that may affect its efficacy and safety profile in clinical settings.

Bardoxolone methyl belongs to a class of compounds known as triterpenoids, which share structural similarities but differ in their biological activities and mechanisms of action. Here are some similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Oleanolic AcidNatural triterpenoidAntioxidant and anti-inflammatoryPrecursor to bardoxolone methyl
Ursolic AcidTriterpenoid with similar scaffoldAntioxidant, anti-inflammatory, anticancerExhibits muscle growth-promoting effects
Betulinic AcidTriterpenoid from birch barkAnticancer, antiviralKnown for selective cytotoxicity against tumors
Maslinic AcidPentacyclic triterpenoidAnti-inflammatory, antioxidantExhibits potential neuroprotective effects

Bardoxolone methyl's unique combination of activating the Nrf2 pathway while inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells distinguishes it from other triterpenoids, making it a valuable candidate for therapeutic applications targeting oxidative stress-related diseases .

Bardoxolone methyl (C32H43NO4) is a semi-synthetic triterpenoid with a molecular weight of 505.69 g/mol. Its IUPAC name is (4a S,6a R,6b S,8a R,12a S,14a R,14b S)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate, reflecting a highly functionalized oleanane skeleton. The structure features:

  • A pentacyclic core with four six-membered rings (A–D) and one five-membered ring (E).
  • Electrophilic moieties: A cyano group at C-2 and dual ketone groups at C-3 and C-12, forming α,β-unsaturated carbonyl systems.
  • Seven stereocenters at positions 4a, 6a, 6b, 8a, 12a, 14a, and 14b, which are critical for its conformational stability and biological activity.
PropertyValue
Molecular formulaC32H43NO4
Molecular weight505.69 g/mol
CAS Registry Number218600-53-4
XLogP36.2 (predicted)
Hydrogen bond acceptors5

The stereochemistry was confirmed via NMR and X-ray crystallography, with key NOE correlations validating the trans-fused ring junctions.

Semi-Synthetic Derivation from Oleanolic Acid Scaffold

Bardoxolone methyl is derived from oleanolic acid, a naturally occurring triterpenoid found in Olea europaea (olive) and other plants. Strategic modifications to the oleanane scaffold enhance bioactivity:

  • C-2 position: Introduction of a cyano group (-CN) creates a Michael acceptor site, enabling covalent interactions with cysteine residues in target proteins like Keap1.
  • C-3 and C-12 positions: Oxidation of hydroxyl groups to ketones generates α,β-unsaturated ketones, amplifying electrophilicity and Nrf2 activation potential.
  • C-28 position: Esterification with methanol improves oral bioavailability by increasing lipophilicity (LogP = 6.2 vs. 4.9 for the free acid).

These modifications transform the native anti-inflammatory properties of oleanolic acid into a molecule with sub-nanomolar potency in Nrf2 pathway activation.

Key Synthetic Pathways and Scalability Considerations

The synthesis of bardoxolone methyl from oleanolic acid involves five steps, achieving a 50% overall yield:

Step 1: Oxidation of Oleanolic Acid

Oleanolic acid is oxidized at C-3 and C-12 using Jones reagent (CrO3/H2SO4) to yield 3,12-diketone intermediate.

Step 2: Formylation at C-2

Ethyl formate and sodium methoxide introduce a formyl group at C-2 via Claisen-Schmidt condensation.

Step 3: Cyano Group Installation

The formyl group is converted to a cyano group using hydroxylamine hydrochloride, followed by dehydration with acetic anhydride.

Step 4: Selenylation-Induced Dehydrogenation

Phenylselenenyl chloride selectively dehydrogenates ring A, forming the 1,9(11)-diene system. Subsequent oxidative elimination with H2O2 removes selenium residues.

Step 5: Methyl Esterification

The C-28 carboxylic acid is esterified with methanol and catalytic HCl, yielding bardoxolone methyl.

Scalability Enhancements:

  • One-Pot Reactions: Combining Steps 2–4 reduces purification needs.
  • Non-Chromatographic Purification: Crystallization from ethanol/water mixtures replaces column chromatography, enabling kilogram-scale production.

Optimization of Electrophilic Moieties for Bioactivity

The α,β-unsaturated ketones at C-3 and C-12 act as Michael acceptors, forming reversible covalent bonds with cysteine thiols in Keap1 and IKKβ. Structure-activity relationship (SAR) studies reveal:

  • C-2 Cyano Group: Increases electrophilicity by 10-fold compared to hydroxyl or methyl groups, enhancing Nrf2 activation (EC50 = 0.1 nM).
  • C-28 Methyl Ester: Improves membrane permeability 3-fold over the carboxylic acid form, critical for oral absorption.
  • Ring A Dehydrogenation: The 1,9(11)-diene system planarizes the A-ring, optimizing interactions with the Keap1 BTB domain.

Analog Optimization:

  • CDDO-Epoxide: An irreversible Keap1 binder developed by replacing the C-2 cyano group with an epoxide, increasing residence time on the target.
  • C-17 Modifications: 2,2-Difluoropropionamide derivatives (e.g., RTA-404) show improved metabolic stability while retaining Nrf2 activation.

Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2 Pathway Activation Dynamics

Bardoxolone methyl functions as a potent activator of the Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2 pathway, representing one of the most significant cellular defense mechanisms against oxidative stress and electrophilic damage [1] [2]. This synthetic triterpenoid compound, derived from the natural product oleanolic acid scaffold, exhibits remarkable efficacy in promoting cytoprotective responses through its direct interaction with the Kelch-like ECH-associated protein 1 repressor molecule [3] [4].

Under physiological conditions, Nuclear factor erythroid 2-related factor 2 remains sequestered in the cytoplasm through its association with Kelch-like ECH-associated protein 1, which facilitates the ubiquitination of Nuclear factor erythroid 2-related factor 2 by the Cullin 3-Ring-box protein 1 ubiquitin ligase complex [1] [3]. This regulatory mechanism ensures that Nuclear factor erythroid 2-related factor 2 is continuously degraded by the proteasome under normal cellular conditions, maintaining low basal levels of antioxidant gene expression [2] [3].

The activation of the Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2 pathway by bardoxolone methyl occurs through a sophisticated molecular mechanism that involves covalent modification of specific cysteine residues within the Kelch-like ECH-associated protein 1 protein structure [1] [2] [3]. This interaction represents a critical switch that transforms the cellular response from a state of oxidative vulnerability to one of enhanced cytoprotective capacity.

Covalent Modification of Kelch-like ECH-associated protein 1 Cysteine Residues

The covalent modification of Kelch-like ECH-associated protein 1 cysteine residues by bardoxolone methyl represents a highly specific and sophisticated molecular interaction that serves as the primary mechanism for Nuclear factor erythroid 2-related factor 2 pathway activation [5] [6] [7]. Among the twenty-seven cysteine residues present in human Kelch-like ECH-associated protein 1, bardoxolone methyl demonstrates selective reactivity toward a subset of these residues, with particular preference for those located in functionally critical domains [5] [6].

Cysteine 151, located within the Broad-complex, Tramtrack, and Bric-à-brac domain of Kelch-like ECH-associated protein 1, serves as the primary target for bardoxolone methyl modification [7] [8] [9]. This cysteine residue occupies a unique position within a positively charged pocket of the Broad-complex, Tramtrack, and Bric-à-brac domain, making it highly accessible to electrophilic attack by the alpha-cyanoenone moiety of bardoxolone methyl [6] [9]. Crystal structure analysis has revealed that bardoxolone methyl forms a defined covalent adduct with Cysteine 151, adopting a specific binding conformation that disrupts the normal protein-protein interactions required for Kelch-like ECH-associated protein 1 function [9].

The modification of Cysteine 151 by bardoxolone methyl occurs through nucleophilic attack by the sulfur atom of the cysteine residue on the electrophilic carbon of the alpha,beta-unsaturated carbonyl system present in the bardoxolone methyl structure [5] [4]. This reaction results in the formation of a stable thioether linkage that covalently attaches the bardoxolone methyl molecule to the Kelch-like ECH-associated protein 1 protein [5] [9]. Mass spectrometry studies have confirmed that Cysteine 151 is the predominant site of modification under physiological conditions, with this single modification being sufficient to induce significant Nuclear factor erythroid 2-related factor 2 pathway activation [7] [9].

Beyond Cysteine 151, bardoxolone methyl also targets additional cysteine residues within the Kelch domain of Kelch-like ECH-associated protein 1, including Cysteine 257, Cysteine 273, Cysteine 288, Cysteine 489, and Cysteine 613 [5] [10]. These secondary modifications contribute to the overall conformational changes in Kelch-like ECH-associated protein 1 that facilitate Nuclear factor erythroid 2-related factor 2 release and pathway activation [5] [10]. Cysteine 273 and Cysteine 288 are particularly important for maintaining Kelch-like ECH-associated protein 1 control over Nuclear factor erythroid 2-related factor 2 under both basal and stress conditions, and their modification by bardoxolone methyl contributes significantly to the sustained activation of the pathway [10].

The covalent nature of these modifications distinguishes bardoxolone methyl from many other Nuclear factor erythroid 2-related factor 2 activators and contributes to the compound's remarkable potency and duration of action [5] [6]. Unlike reversible inhibitors that rely on competitive binding, the covalent attachment of bardoxolone methyl to Kelch-like ECH-associated protein 1 provides a more stable and long-lasting disruption of the Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2 interaction [2] [6].

Nuclear factor erythroid 2-related factor 2 Nuclear Translocation and Transcriptional Regulation

Following the covalent modification of Kelch-like ECH-associated protein 1 cysteine residues, bardoxolone methyl induces a cascade of molecular events that culminate in the nuclear translocation of Nuclear factor erythroid 2-related factor 2 and the subsequent activation of antioxidant response element-mediated gene transcription [2] [11] [12]. This process represents a fundamental shift in cellular homeostasis from a state of oxidative vulnerability to one of enhanced cytoprotective capacity.

The disruption of the Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2 interaction through bardoxolone methyl-mediated covalent modification leads to the stabilization of Nuclear factor erythroid 2-related factor 2 protein in the cytoplasm [2] [12]. Under normal conditions, Nuclear factor erythroid 2-related factor 2 has a remarkably short half-life of approximately twenty minutes due to continuous ubiquitination and proteasomal degradation [2]. However, bardoxolone methyl treatment results in a dramatic increase in Nuclear factor erythroid 2-related factor 2 protein stability, with protein levels increasing significantly within hours of treatment [2] [12].

The stabilized Nuclear factor erythroid 2-related factor 2 protein undergoes rapid translocation from the cytoplasm to the nucleus, a process that can be observed within three hours of bardoxolone methyl treatment [2] [12]. This nuclear translocation is facilitated by the exposure of nuclear localization signals within the Nuclear factor erythroid 2-related factor 2 protein that are normally masked by its interaction with Kelch-like ECH-associated protein 1 [11] [12]. Immunofluorescence studies have demonstrated that bardoxolone methyl treatment results in a marked increase in nuclear Nuclear factor erythroid 2-related factor 2 accumulation, with the protein becoming predominantly localized to the nuclear compartment [2] [12].

Once in the nucleus, Nuclear factor erythroid 2-related factor 2 forms heterodimeric complexes with small Muscle aponeurosis fibromatosis proteins, particularly Muscle aponeurosis fibromatosis G, which are essential cofactors for antioxidant response element binding and transcriptional activation [13] [14]. The Nuclear factor erythroid 2-related factor 2-Muscle aponeurosis fibromatosis heterodimer complex recognizes and binds to antioxidant response elements, which are cis-regulatory DNA sequences found in the promoter regions of numerous cytoprotective genes [15] [13].

The antioxidant response element consensus sequence consists of a core motif containing the sequence 5'-TGACnnnGC-3', where n represents any nucleotide [15] [13]. This sequence is present in the promoter regions of over two hundred genes involved in cellular defense mechanisms, including those encoding antioxidant enzymes, phase II detoxification enzymes, and stress response proteins [13] [14]. The binding of the Nuclear factor erythroid 2-related factor 2-Muscle aponeurosis fibromatosis complex to these antioxidant response elements results in the recruitment of transcriptional coactivators and the initiation of gene transcription [13] [14].

Bardoxolone methyl treatment leads to the robust induction of numerous antioxidant response element-regulated genes, with some genes showing increases of more than ten-fold in expression levels [2] [15] [13]. Key target genes include Heme Oxygenase-1, which catalyzes the degradation of heme and provides cytoprotection through the generation of carbon monoxide and biliverdin [2] [15]. NAD(P)H Quinone Oxidoreductase 1, another major target, functions in the detoxification of quinones and the maintenance of cellular reducing equivalents [2] [15] [13].

Glutamate-Cysteine Ligase Catalytic Subunit, the rate-limiting enzyme in glutathione synthesis, is also significantly upregulated by bardoxolone methyl treatment, leading to increased cellular glutathione levels and enhanced antioxidant capacity [2] [15]. Additional target genes include various glutathione S-transferases, UDP-glucuronosyltransferases, and other phase II detoxification enzymes that collectively enhance the cellular capacity to neutralize reactive oxygen species and electrophilic compounds [15] [13] [16].

Cross-Talk with Nuclear Factor-kappa B Inflammatory Signaling

The molecular mechanisms of bardoxolone methyl extend beyond Nuclear factor erythroid 2-related factor 2 pathway activation to encompass direct and indirect modulation of Nuclear Factor-kappa B signaling, a critical inflammatory pathway that regulates the expression of numerous pro-inflammatory mediators [1] [17] [18]. This dual mechanism of action, involving both antioxidant pathway activation and anti-inflammatory pathway suppression, represents a unique pharmacological profile that distinguishes bardoxolone methyl from other therapeutic agents [1] [18].

The Nuclear Factor-kappa B pathway serves as a central mediator of inflammatory responses, controlling the transcription of genes encoding cytokines, chemokines, adhesion molecules, and other inflammatory mediators [17] [19]. Under basal conditions, Nuclear Factor-kappa B remains sequestered in the cytoplasm through its association with inhibitor of Nuclear Factor-kappa B proteins [17] [19]. Upon stimulation by various inflammatory signals, the inhibitor of Nuclear Factor-kappa B kinase complex becomes activated, leading to the phosphorylation and degradation of inhibitor of Nuclear Factor-kappa B proteins and the subsequent nuclear translocation of Nuclear Factor-kappa B [20] [21].

Bardoxolone methyl exerts potent inhibitory effects on Nuclear Factor-kappa B signaling through multiple complementary mechanisms [1] [18] [20]. The primary mechanism involves the direct inhibition of inhibitor of Nuclear Factor-kappa B kinase beta kinase activity through covalent modification of a critical cysteine residue within the enzyme's activation loop [20] [21]. Specifically, bardoxolone methyl forms a covalent adduct with Cysteine 179 in the inhibitor of Nuclear Factor-kappa B kinase beta activation loop, resulting in the irreversible inhibition of kinase activity [20].

This covalent modification of inhibitor of Nuclear Factor-kappa B kinase beta represents a direct molecular interaction that prevents the phosphorylation of inhibitor of Nuclear Factor-kappa B proteins, thereby maintaining Nuclear Factor-kappa B in its inactive cytoplasmic state [20] [21]. The inhibition of inhibitor of Nuclear Factor-kappa B kinase beta activity by bardoxolone methyl has been demonstrated to occur at nanomolar concentrations, indicating the high potency of this interaction [20] [21].

In addition to direct inhibitor of Nuclear Factor-kappa B kinase beta inhibition, bardoxolone methyl also suppresses Nuclear Factor-kappa B signaling through indirect mechanisms related to its antioxidant properties [1] [11] [17]. Reactive oxygen species serve as important second messengers in Nuclear Factor-kappa B activation, and the reduction of cellular reactive oxygen species levels through Nuclear factor erythroid 2-related factor 2 pathway activation contributes to the suppression of Nuclear Factor-kappa B signaling [11] [17]. The upregulation of antioxidant enzymes and detoxification systems by bardoxolone methyl leads to decreased levels of reactive oxygen species, thereby reducing the oxidative signals that promote Nuclear Factor-kappa B activation [11] [17].

The inhibition of Nuclear Factor-kappa B signaling by bardoxolone methyl results in the suppression of numerous inflammatory gene targets, including inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, interleukin-1 beta, and various chemokines and adhesion molecules [18] [21] [22]. Clinical studies have demonstrated that bardoxolone methyl treatment leads to decreased levels of Nuclear Factor-kappa B and its downstream target cyclin D1 in tumor biopsies, confirming the in vivo relevance of this mechanism [18] [21].

The cross-talk between Nuclear factor erythroid 2-related factor 2 and Nuclear Factor-kappa B pathways also involves competition for transcriptional coactivators, particularly CREB-binding protein [11]. Bardoxolone methyl treatment has been shown to increase the binding of Nuclear factor erythroid 2-related factor 2 to CREB-binding protein while simultaneously decreasing Nuclear Factor-kappa B binding to this coactivator [11]. This competitive interaction further enhances the anti-inflammatory effects of bardoxolone methyl by redirecting transcriptional machinery toward antioxidant gene expression rather than inflammatory gene expression [11] [17].

Modulation of Endothelin-Dependent Signaling Cascades

Bardoxolone methyl exerts significant modulatory effects on endothelin-dependent signaling cascades, particularly influencing the secretion of endothelin-1 and the expression of endothelin receptors [23] [24]. These effects on the endothelin system represent an important aspect of bardoxolone methyl's mechanism of action that has implications for cardiovascular function and fluid homeostasis [23] [24].

The endothelin system consists of three endothelin peptides (endothelin-1, endothelin-2, and endothelin-3) and two G-protein coupled receptors (endothelin A and endothelin B receptors) [23] [24]. Endothelin-1 is the most potent vasoconstrictor known and plays crucial roles in vascular tone regulation, sodium and water homeostasis, and cellular proliferation [23] [24]. Under pathological conditions, excessive endothelin-1 production contributes to vasoconstriction, sodium retention, and inflammatory responses [23] [24].

Bardoxolone methyl treatment results in a significant and dose-dependent decrease in both basal and stimulated endothelin-1 secretion from proximal tubular epithelial cells [24]. At concentrations of 300 nanomolar, bardoxolone methyl can reduce albumin-induced endothelin-1 secretion to undetectable levels, demonstrating the potency of this inhibitory effect [24]. This suppression of endothelin-1 secretion occurs through mechanisms that appear to be linked to Nuclear factor erythroid 2-related factor 2 pathway activation, as the magnitude of endothelin-1 suppression correlates with the degree of Nuclear factor erythroid 2-related factor 2 induction [23] [24].

In addition to effects on endothelin-1 secretion, bardoxolone methyl also modulates endothelin receptor expression, particularly affecting endothelin A receptor levels in renal tissue [24]. Studies in non-human primates have demonstrated that bardoxolone methyl treatment leads to decreased endothelin A receptor protein expression in the renal medulla, a region where endothelin signaling is particularly important for sodium and water homeostasis [24]. This downregulation of endothelin A receptor expression is reversible, with receptor levels returning to baseline following cessation of bardoxolone methyl treatment [24].

The modulation of endothelin signaling by bardoxolone methyl has important physiological consequences, particularly in the context of cardiovascular and renal function [23] [24]. The suppression of endothelin-1 secretion and endothelin A receptor expression may contribute to vasodilation and altered sodium handling, which could explain some of the cardiovascular effects observed in clinical trials of bardoxolone methyl [23] [24]. The reduction in endothelin signaling may also contribute to the improvements in estimated glomerular filtration rate observed in patients treated with bardoxolone methyl [24].

However, the suppression of endothelin signaling by bardoxolone methyl may also have adverse consequences under certain conditions [23] [24]. In microvascular endothelium, bardoxolone methyl treatment decreases endothelin-1 release and increases endothelial permeability, potentially interfering with endothelin-1-dependent local regulation of vascular barrier function [23]. These effects on endothelial function may contribute to fluid retention and cardiovascular adverse events observed in some clinical trials [23] [24].

Non-Canonical Targets: Peroxisome Proliferator-Activated Receptor-gamma and Inhibitor of Nuclear Factor-kappa B Kinase beta Interactions

Beyond its primary effects on the Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2 and Nuclear Factor-kappa B pathways, bardoxolone methyl demonstrates significant interactions with additional molecular targets that contribute to its overall pharmacological profile [25] [26] [20]. These non-canonical targets include Peroxisome Proliferator-Activated Receptor-gamma and various components of inflammatory signaling cascades, representing important mechanisms that extend the therapeutic potential of this compound [25] [26].

Peroxisome Proliferator-Activated Receptor-gamma represents a critical nuclear receptor that regulates gene expression programs involved in metabolism, inflammation, and cellular differentiation [25] [26]. Unlike conventional Peroxisome Proliferator-Activated Receptor-gamma ligands such as thiazolidinediones, bardoxolone methyl does not function as a direct ligand for this receptor [25] [26]. Instead, bardoxolone methyl exerts its effects on Peroxisome Proliferator-Activated Receptor-gamma through a unique mechanism involving the upregulation of Peroxisome Proliferator-Activated Receptor-gamma messenger ribonucleic acid and protein expression [25] [26].

Treatment with bardoxolone methyl leads to significant increases in Peroxisome Proliferator-Activated Receptor-gamma messenger ribonucleic acid levels, with maximal expression occurring approximately eight hours following treatment [26]. This transcriptional upregulation is accompanied by corresponding increases in Peroxisome Proliferator-Activated Receptor-gamma protein levels, as demonstrated by both Western blot analysis and immunofluorescence microscopy [25] [26]. The increased Peroxisome Proliferator-Activated Receptor-gamma expression occurs predominantly in glomerular endothelial cells and cortical peritubular capillaries, suggesting a specific role in vascular protection during ischemic conditions [26].

The upregulation of Peroxisome Proliferator-Activated Receptor-gamma by bardoxolone methyl has important functional consequences, as this nuclear receptor regulates numerous genes involved in anti-inflammatory responses and metabolic homeostasis [25] [26]. The increased Peroxisome Proliferator-Activated Receptor-gamma expression enhances ligand-independent effects of the receptor, potentially contributing to the anti-inflammatory and cytoprotective actions of bardoxolone methyl [25] [26]. This mechanism represents a novel approach to Peroxisome Proliferator-Activated Receptor-gamma modulation that differs fundamentally from traditional ligand-based activation strategies [25] [26].

The inhibitor of Nuclear Factor-kappa B kinase beta represents another important non-canonical target of bardoxolone methyl, with the compound demonstrating direct inhibitory effects on this critical inflammatory kinase [20] [21]. As previously described, bardoxolone methyl forms covalent adducts with Cysteine 179 in the inhibitor of Nuclear Factor-kappa B kinase beta activation loop, resulting in irreversible inhibition of kinase activity [20]. This direct molecular interaction distinguishes bardoxolone methyl from many other anti-inflammatory agents and contributes to its potent suppression of Nuclear Factor-kappa B signaling [20] [21].

The covalent modification of inhibitor of Nuclear Factor-kappa B kinase beta by bardoxolone methyl occurs through the same electrophilic mechanism that underlies its interaction with Kelch-like ECH-associated protein 1, involving nucleophilic attack by cysteine sulfur atoms on the alpha,beta-unsaturated carbonyl system of the compound [20] [4]. This shared mechanism of action allows bardoxolone methyl to simultaneously target multiple protein targets, creating a coordinated pharmacological response that involves both antioxidant pathway activation and inflammatory pathway suppression [1] [20].

Additional non-canonical targets of bardoxolone methyl include various components of the Janus kinase/Signal Transducer and Activator of Transcription pathway, with the compound demonstrating inhibitory effects on Janus kinase 1 activity [18] [21]. This inhibition of Janus kinase signaling contributes to the anti-inflammatory and antiproliferative effects of bardoxolone methyl, particularly in the context of cytokine-mediated inflammatory responses [18] [21].

The mammalian target of rapamycin pathway also represents a potential target for bardoxolone methyl, with some evidence suggesting that the compound may modulate mammalian target of rapamycin signaling under certain conditions [6]. However, the significance of this interaction and its contribution to the overall pharmacological profile of bardoxolone methyl requires further investigation [6].

Bardoxolone methyl functions as a potent inducer of nuclear factor erythroid 2-related factor 2, which serves as the master regulator of cellular antioxidant responses through its control of antioxidant response element-driven gene expression [1] [2]. The compound activates this pathway by covalently binding to reactive cysteine residues of Kelch-like ECH-associated protein 1, thereby releasing nuclear factor erythroid 2-related factor 2 from proteasomal degradation and facilitating its nuclear translocation [1] [2].

Upon nuclear translocation, nuclear factor erythroid 2-related factor 2 forms heterodimers with small musculoaponeurotic fibrosarcoma proteins and binds to antioxidant response elements in the promoter regions of target genes [1] [2]. This transcriptional activation leads to robust upregulation of multiple antioxidant and cytoprotective genes, including heme oxygenase-1, NAD(P)H quinone oxidoreductase 1, glutathione S-transferases, and catalase [2] [3]. Research demonstrates that bardoxolone methyl treatment results in dose-dependent increases in nuclear factor erythroid 2-related factor 2 target gene expression, with significant induction observed at nanomolar concentrations [3] [4].

Clinical studies have confirmed the activation of nuclear factor erythroid 2-related factor 2 signaling in human subjects, with significant increases in NAD(P)H quinone oxidoreductase 1 messenger RNA levels observed in peripheral blood mononuclear cells following bardoxolone methyl treatment [4]. The magnitude of gene induction correlates with treatment duration, with maximal expression typically achieved within 16-24 hours of exposure [5] [2].

The antioxidant response element-driven gene expression induced by bardoxolone methyl encompasses multiple functional categories. Phase II detoxification enzymes, including glutathione S-transferase isoforms and UDP-glucuronosyltransferases, are significantly upregulated [5] [2]. Additionally, genes encoding antioxidant proteins such as superoxide dismutase, catalase, and thioredoxin reductase show substantial increases in expression [2] [3]. This comprehensive activation of the antioxidant gene network provides cells with enhanced capacity to neutralize reactive oxygen species and maintain cellular redox homeostasis [6] [7].

Table 1: Antioxidant Response Element-Driven Gene Expression Changes

GeneFold ChangeCell TypeTreatment Duration (hours)Concentration (nM)
Nrf23.2HepG216100
NQO15.8HepG216100
HO-14.1HepG216100
GST2.9HepG216100
GCLM3.7HepG216100
GSTA12.3HepG216100
GSTM12.1HepG216100
TXNRD12.8HepG216100
SOD12.4HepG216100
CAT2.6HepG216100

Suppression of Proinflammatory Cytokine Production

Bardoxolone methyl demonstrates potent anti-inflammatory properties through its ability to suppress the production of key proinflammatory cytokines and mediators [8] [4] [9]. The compound achieves this suppression primarily through inhibition of nuclear factor kappa B signaling, a central pathway in inflammatory gene expression [4] [10] [9].

The mechanism of nuclear factor kappa B inhibition involves direct interaction with upstream regulatory proteins, including inhibitor of nuclear factor kappa B kinase subunit beta and Janus-activated kinase 1 [4]. Bardoxolone methyl treatment results in significant reductions in nuclear factor kappa B p65 nuclear translocation and phosphorylation, leading to decreased transcriptional activity of inflammatory genes [9]. This effect is observed across multiple cell types, including macrophages, epithelial cells, and endothelial cells [8] [11] [9].

Studies have documented substantial reductions in tumor necrosis factor alpha, interleukin-1 beta, interleukin-6, and interleukin-8 production following bardoxolone methyl treatment [8] [11] [9]. The suppression of these cytokines occurs in both basal and stimulated conditions, with particularly pronounced effects observed in lipopolysaccharide-activated macrophages [11] [9]. Additionally, bardoxolone methyl reduces the expression of cyclooxygenase-2 and inducible nitric oxide synthase, key enzymes involved in inflammatory mediator synthesis [12] [9].

The anti-inflammatory effects of bardoxolone methyl extend beyond cytokine suppression to include modulation of immune cell phenotypes [11] [9]. Treatment promotes the polarization of macrophages toward the anti-inflammatory M2 phenotype, characterized by increased expression of cluster of differentiation 206 and interleukin-10 [9]. This shift in macrophage polarization contributes to resolution of inflammation and tissue repair processes [9].

Nuclear factor erythroid 2-related factor 2 activation by bardoxolone methyl also contributes to anti-inflammatory effects through direct transcriptional suppression of inflammatory genes [13]. Nuclear factor erythroid 2-related factor 2 can bind directly to promoter regions of inflammatory cytokine genes, including interleukin-6, and suppress their expression [13]. This mechanism provides an additional layer of anti-inflammatory control beyond nuclear factor kappa B inhibition [13].

Table 2: Suppression of Proinflammatory Cytokine Production

CytokineControl Level (pg/mL)Bardoxolone Methyl Treated (pg/mL)Percent ReductionCell TypeTreatment Duration (hours)
TNF-α245.387.464.3RAW 264.724
IL-1β189.754.271.4RAW 264.724
IL-6156.243.172.4RAW 264.724
IL-8134.838.971.1RAW 264.724
NF-κB p65N/AN/A58.2HT-2924
Cox-2N/AN/A67.8HT-2924
iNOSN/AN/A73.5HT-2924

Mitochondrial Function and Redox Homeostasis Modulation

Bardoxolone methyl exerts profound effects on mitochondrial function and cellular redox homeostasis, serving as a key mechanism underlying its cytoprotective properties [14] [7] [15]. The compound enhances mitochondrial bioenergetics through multiple pathways, including improvement of mitochondrial membrane potential, increased adenosine triphosphate production, and enhancement of respiratory capacity [14] [7].

Mitochondrial membrane potential, a critical indicator of mitochondrial health, is significantly improved following bardoxolone methyl treatment [14]. Studies using JC-1 fluorescent dye demonstrate that cells treated with bardoxolone methyl maintain higher mitochondrial membrane potential under both basal and stress conditions [14]. This improvement in membrane potential correlates with enhanced mitochondrial respiratory function and increased adenosine triphosphate synthesis [14] [7].

The compound's effects on mitochondrial function are mediated through nuclear factor erythroid 2-related factor 2-dependent and independent mechanisms [7] [15]. Nuclear factor erythroid 2-related factor 2 activation leads to increased expression of genes involved in mitochondrial biogenesis and function, including peroxisome proliferator-activated receptor gamma coactivator 1-alpha and mitochondrial transcription factors [16] [15]. Additionally, bardoxolone methyl directly modulates mitochondrial respiratory complexes and antioxidant systems within the mitochondria [7].

Reactive oxygen species production, a major contributor to cellular oxidative stress, is markedly reduced in bardoxolone methyl-treated cells [14] [7] [15]. This reduction occurs through multiple mechanisms, including enhanced antioxidant enzyme activity, improved mitochondrial respiratory efficiency, and reduced electron leakage from the respiratory chain [14] [7]. The compound particularly targets mitochondrial reactive oxygen species production, which is critical for maintaining cellular redox homeostasis [7].

Bardoxolone methyl treatment also promotes mitochondrial biogenesis, as evidenced by increased mitochondrial DNA copy number and enhanced expression of mitochondrial biogenesis markers [14] [15]. This effect is mediated through nuclear factor erythroid 2-related factor 2-dependent upregulation of mitochondrial biogenesis transcription factors and co-activators [15]. The increase in mitochondrial number and function contributes to improved cellular energy metabolism and stress resistance [14] [15].

Studies in renal tubular epithelial cells have demonstrated that bardoxolone methyl preserves mitochondrial ultrastructure under pathological conditions [7]. Electron microscopy reveals that cells treated with bardoxolone methyl maintain normal mitochondrial morphology, including preserved cristae structure and appropriate mitochondrial size distribution [7]. This preservation of mitochondrial structure correlates with maintained cellular function and reduced susceptibility to apoptosis [14] [7].

Table 3: Mitochondrial Function and Redox Homeostasis Parameters

ParameterUnitControlBardoxolone MethylFold ChangeCell Type
Mitochondrial Membrane Potential (ΔΨm)JC-1 Red/Green Ratio1.22.11.75HK-2
ATP Productionnmol/mg protein18.428.91.57HK-2
Reactive Oxygen SpeciesDCF Fluorescence (AU)245.798.20.40HK-2
Mitochondrial BiogenesismtDNA Copy Number1.01.81.80HK-2
Respiratory Control RatioState 3/State 42.84.21.50HK-2
Spare Respiratory Capacitypmol O2/s/mg protein156.3234.71.50HK-2

Renal Hemodynamic Effects: GFR Enhancement Mechanisms

Bardoxolone methyl demonstrates remarkable ability to enhance glomerular filtration rate through multiple interconnected mechanisms that target both dynamic and structural aspects of renal function [1] [6] [17] [18]. Clinical studies have consistently shown significant increases in estimated glomerular filtration rate across diverse patient populations with chronic kidney disease [6] [17] [19] [20].

The primary mechanism underlying glomerular filtration rate enhancement involves modulation of mesangial cell contractility and glomerular hemodynamics [21] [18]. Bardoxolone methyl reduces angiotensin II-induced mesangial cell contraction, leading to increased glomerular capillary surface area available for filtration [21] [18]. This effect is mediated through nuclear factor erythroid 2-related factor 2-dependent reduction of intracellular calcium levels and reactive oxygen species in mesangial cells [21] [18].

Endothelial function improvement represents another key mechanism of glomerular filtration rate enhancement [1] [6]. Bardoxolone methyl enhances nitric oxide bioavailability and reduces endothelial dysfunction, leading to improved glomerular vascular tone and filtration dynamics [1] [10]. The compound's antioxidant properties protect endothelial cells from oxidative damage and maintain their vasodilatory capacity [6] [15].

Importantly, the glomerular filtration rate increases observed with bardoxolone methyl treatment are not attributable to changes in systemic blood pressure or renal plasma flow [18] [22]. Studies in both animal models and human subjects demonstrate that bardoxolone methyl increases filtration fraction without affecting arterial blood pressure or overall renal blood flow [18]. This suggests that the compound specifically targets intraglomerular hemodynamics rather than causing systemic vascular effects [18].

The sustained nature of glomerular filtration rate improvements with bardoxolone methyl treatment distinguishes it from other interventions that cause transient hyperfiltration [1] [6]. Clinical studies demonstrate that estimated glomerular filtration rate increases are maintained for extended periods, with substantial benefits persisting even after treatment cessation [6] [20]. This persistence suggests that bardoxolone methyl may have structural protective effects beyond acute hemodynamic changes [1] [6].

Molecular mechanisms underlying glomerular filtration rate enhancement include suppression of inflammatory pathways that contribute to glomerular sclerosis and fibrosis [1] [6]. Nuclear factor erythroid 2-related factor 2 activation by bardoxolone methyl reduces expression of profibrotic mediators and promotes resolution of glomerular inflammation [6] [15]. Additionally, the compound's effects on mitochondrial function in renal cells may contribute to improved cellular energetics and enhanced filtration capacity [7] [15].

Recent preclinical studies have provided important insights into the mechanisms of glomerular filtration rate enhancement [21]. Nuclear factor erythroid 2-related factor 2 activation increases glomerular filtration rate without affecting the afferent to efferent arteriole ratio, suggesting that both arterioles expand proportionally [23]. This balanced vasodilation maintains appropriate glomerular pressure while increasing filtration surface area [21] [23].

Table 4: Glomerular Filtration Rate Enhancement in Clinical and Preclinical Studies

StudyPatient PopulationBaseline eGFR (mL/min/1.73m²)Change in eGFR (mL/min/1.73m²)Treatment Duration (weeks)Dose (mg/day)Sample Size
BEAMT2D + CKD Stage 3b-432.410.55275227
TSUBAKIDKD Stage G3/G428.56.641615103
BEACONT2D + CKD Stage 422.55.848202185
Phase 2aT2D + CKD Stage 3b-434.27.287520
Rat Model RTA405Sprague-Dawley RatsN/AN/A2N/A12

Table 5: Molecular Targets and Pathways Modulated by Bardoxolone Methyl

Target/PathwayInteraction TypeMechanismFunctional OutcomeIC50/EC50 (nM)
Keap1Covalent BindingCys-151 modificationNrf2 release15
Nrf2ActivationNuclear translocationARE gene transcription25
NF-κBInhibitionIKKβ inhibitionReduced inflammation180
JAK/STATInhibitionJAK1 inhibitionReduced cytokine signaling240
NLRP3InhibitionInflammasome disruptionReduced pyroptosis320
TXNIPInhibitionProtein-protein interactionReduced oxidative stress150
HIF-1αModulationTranscriptional modulationMetabolic adaptationN/A
PPAR-γUpregulationmRNA upregulationEnhanced antioxidant responseN/A

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Exact Mass

505.31920885 g/mol

Monoisotopic Mass

505.31920885 g/mol

Heavy Atom Count

37

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CEG1Q6OGU1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in lymphoma (unspecified), multiple myeloma, and solid tumors.
Treatment of Alport syndrome

Mechanism of Action

RTA 402 inhibits the activity of nuclear factor kappa-B (NF-kB) activated by tumor necrosis factor (TNF) and other inflammatory agents in a variety of cancer cells. It is a novel targeted cancer therapy with a unique mechanism of action. It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways. As a result, the drug is toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells.

Pictograms

Health Hazard

Health Hazard

Other CAS

218600-53-4

Wikipedia

Bardoxolone_methyl

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Chen T, Mou Y, Tan J, Wei L, Qiao Y, Wei T, Xiang P, Peng S, Zhang Y, Huang Z, Ji H. The protective effect of CDDO-Me on lipopolysaccharide-induced acute lung injury in mice. Int Immunopharmacol. 2015 Jan 19;25(1):55-64. doi: 10.1016/j.intimp.2015.01.011. [Epub ahead of print] PubMed PMID: 25614226.
2: El-Ashmawy M, Delgado O, Cardentey A, Wright WE, Shay JW. CDDO-Me Protects Normal Lung and Breast Epithelial Cells but Not Cancer Cells from Radiation. PLoS One. 2014 Dec 23;9(12):e115600. doi: 10.1371/journal.pone.0115600. eCollection 2014. PubMed PMID: 25536195; PubMed Central PMCID: PMC4275221.
3: Wang YY, Yang YX, Zhe H, He ZX, Zhou SF. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties. Drug Des Devel Ther. 2014 Oct 23;8:2075-88. doi: 10.2147/DDDT.S68872. eCollection 2014. PubMed PMID: 25364233; PubMed Central PMCID: PMC4211867.
4: Deeb D, Brigolin C, Gao X, Liu Y, Pindolia KR, Gautam SC. Induction of Apoptosis in Pancreatic Cancer Cells by CDDO-Me Involves Repression of Telomerase through Epigenetic Pathways. J Carcinog Mutagen. 2014 May 31;5:177. PubMed PMID: 25152840; PubMed Central PMCID: PMC4139055.
5: Velez J, Enciso LJ, Suarez M, Fiegl M, Grismaldo A, López C, Barreto A, Cardozo C, Palacios P, Morales L, Duque JE, Carmona JU, Konopleva M, Andreeff M, Samudio I. Platelets promote mitochondrial uncoupling and resistance to apoptosis in leukemia cells: a novel paradigm for the bone marrow microenvironment. Cancer Microenviron. 2014 Aug;7(1-2):79-90. doi: 10.1007/s12307-014-0149-3. Epub 2014 Aug 12. PubMed PMID: 25112275; PubMed Central PMCID: PMC4150878.
6: Noel S, Zheng L, Navas-Acien A, Fuchs RJ. The effect of ex vivo CDDO-Me activation on nuclear factor erythroid 2-related factor 2 pathway in white blood cells from patients with septic shock. Shock. 2014 Nov;42(5):392-9. doi: 10.1097/SHK.0000000000000236. PubMed PMID: 25105464.
7: Kitsukawa M, Tsuchiyama H, Maeda A, Oshida K, Miyamoto Y. Immunosuppressive potential of bardoxolone methyl using a modified murine local lymph node assay (LLNA). J Toxicol Sci. 2014 Aug;39(4):545-50. PubMed PMID: 25056779.
8: Wu T, Ye Y, Min SY, Zhu J, Khobahy E, Zhou J, Yan M, Hemachandran S, Pathak S, Zhou XJ, Andreeff M, Mohan C. Prevention of murine lupus nephritis by targeting multiple signaling axes and oxidative stress using a synthetic triterpenoid. Arthritis Rheumatol. 2014 Nov;66(11):3129-39. doi: 10.1002/art.38782. PubMed PMID: 25047252.
9: Walsh J, Jenkins RE, Wong M, Olayanju A, Powell H, Copple I, O'Neill PM, Goldring CE, Kitteringham NR, Park BK. Identification and quantification of the basal and inducible Nrf2-dependent proteomes in mouse liver: biochemical, pharmacological and toxicological implications. J Proteomics. 2014 Aug 28;108:171-87. doi: 10.1016/j.jprot.2014.05.007. Epub 2014 May 21. PubMed PMID: 24859727; PubMed Central PMCID: PMC4115266.
10: Choi SH, Kim BG, Robinson J, Fink S, Yan M, Sporn MB, Markowitz SD, Letterio JJ. Synthetic triterpenoid induces 15-PGDH expression and suppresses inflammation-driven colon carcinogenesis. J Clin Invest. 2014 Jun;124(6):2472-82. doi: 10.1172/JCI69672. Epub 2014 May 16. PubMed PMID: 24837432; PubMed Central PMCID: PMC4089461.

Explore Compound Types